

Phenyl cyanate structure and molecular formula C₇H₅NO.

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Compound of Interest

Compound Name: Phenyl cyanate

Cat. No.: B016197

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An In-depth Technical Guide to **Phenyl Cyanate**

Introduction

Phenyl cyanate (PhOCN) is an organic compound featuring a phenyl group bonded to a cyanate functional group (-OCN). It is a valuable reagent in organic synthesis, serving as a precursor for various heterocyclic compounds and as a monomer in the formation of polycyanurate resins. This document provides a comprehensive overview of its structure, properties, synthesis, and reactivity, tailored for researchers and professionals in chemistry and drug development.

Molecular Structure and Formula

Phenyl cyanate is structurally isomeric with phenyl isocyanate (PhNCO), differing in the connectivity of the phenyl, oxygen, and nitrogen atoms. In **phenyl cyanate**, the phenyl group is attached to the oxygen atom of the cyanate moiety.

Molecular Formula: C₇H₅NO^{[1][2][3]}

Structure:

The molecule consists of a planar phenyl ring attached to the oxygen atom of the linear cyanate group.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data for **phenyl cyanate** are summarized below.

Physicochemical Data

Property	Value	Reference
Molecular Weight	119.12 g/mol	[1][2]
Appearance	Colorless liquid with a pungent odor	[4]
Boiling Point	77–79 °C at 13 mmHg	[3][4]
Density (d ₄ ²⁰)	1.096 g/mL	[4]
Refractive Index (n _D ²⁰)	1.5094–1.5100	[4]
CAS Number	1122-85-6	[1][2]

Spectroscopic Data

Spectroscopy	Wavelength/Wavenumber	Details	Reference
Infrared (IR)	2282 cm ⁻¹ (Strong), 2261 cm ⁻¹ (Medium), 2235 cm ⁻¹ (Medium)	ν(C≡N) stretch in CCl ₄	[4]
Ultraviolet (UV)	216, 256, 262, 268 nm	λ _{max} in cyclohexane	[4]

Synthesis of Phenyl Cyanate

Phenyl cyanate is typically synthesized by the reaction of phenol with a cyanogen halide, such as cyanogen bromide, in the presence of a base like triethylamine.[4][5] This method is widely applicable to various substituted phenols.

Experimental Protocol: Synthesis from Phenol and Cyanogen Bromide

This procedure is adapted from a well-established method published in Organic Syntheses.[\[4\]](#)
[\[6\]](#)

Materials:

- Bromine (160 g, 1.0 mol)
- Sodium cyanide (49.0 g, 1.0 mol)
- Phenol (89.5 g, 0.95 mol)
- Triethylamine (96.0 g, 0.95 mol)
- Carbon tetrachloride (or other immiscible solvent)[\[4\]](#)
- Water
- Polyphosphoric anhydride (P_2O_5) or other suitable drying agent[\[4\]](#)
- Polyphosphate ester (stabilizer)[\[4\]](#)

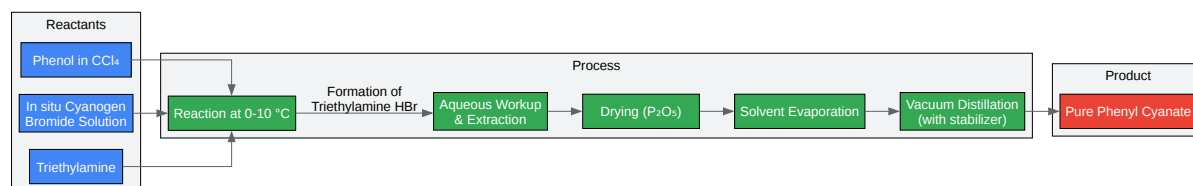
Procedure:

- Preparation of Cyanogen Bromide Solution: A 1-L three-necked flask is equipped with a mechanical stirrer, thermometer, and a dropping funnel. The flask is charged with bromine (1.0 mol) and 150 mL of water. The mixture is cooled to $-5\text{ }^{\circ}\text{C}$ in an ice-salt bath. A solution of sodium cyanide (1.0 mol) in 150 mL of water is added dropwise over 40-50 minutes, maintaining the temperature between -5 and $5\text{ }^{\circ}\text{C}$. The mixture is stirred for an additional 5-10 minutes.[\[4\]](#)
- Reaction with Phenol: A solution of phenol (0.95 mol) in 300 mL of carbon tetrachloride is added in one portion to the freshly prepared cyanogen bromide solution.[\[4\]](#)
- Base Addition: The resulting mixture is stirred vigorously while triethylamine (0.95 mol) is added dropwise over 30-40 minutes. The reaction temperature is maintained below $10\text{ }^{\circ}\text{C}$.[\[4\]](#)
- Workup: After stirring for an additional 15 minutes, the mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with 50-mL

portions of carbon tetrachloride.[4]

- **Drying and Solvent Removal:** The combined organic phases are washed three times with 50-mL portions of water and then dried over polyphosphoric anhydride. The drying agent is filtered off, and the solvent is removed by rotary evaporation at 20 °C.[4]
- **Distillation:** A few drops of polyphosphate ester are added to the crude product as a stabilizer. The product is then purified by vacuum distillation through a Vigreux column to yield **phenyl cyanate** as a colorless liquid (yield: 75-85%).[4]

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **phenyl cyanate**.

Reactivity and Applications

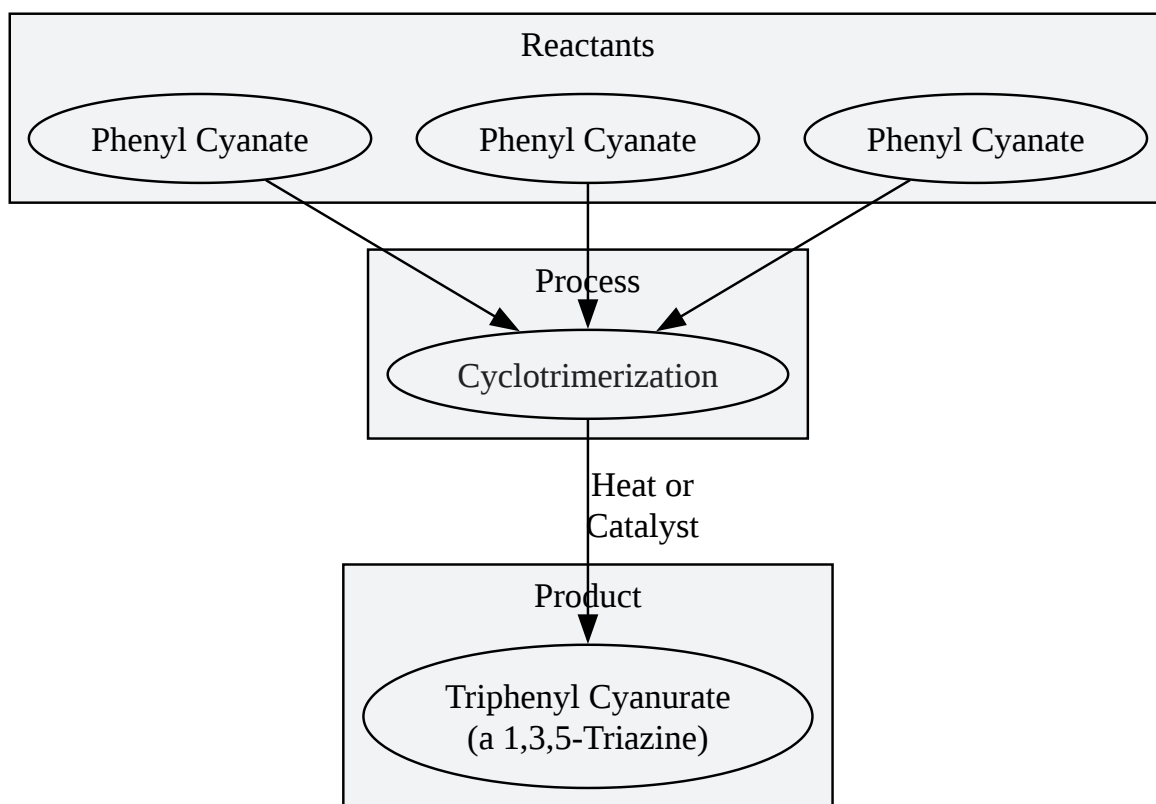
Phenyl cyanate is a versatile intermediate in organic synthesis, primarily utilized for its reactivity at the cyanate group.

Trimerization to Triazines

A key reaction of aryl cyanates is their cyclotrimerization to form stable 1,3,5-triazine rings, also known as cyanurate esters. This reaction can be initiated thermally or by using catalysts such

as Lewis acids or bases. The resulting polycyanurate networks are known for their high thermal stability and excellent dielectric properties.[4]

Trimerization Pathwaydot



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